1-Methyl-2-phenylpiperidine

Description

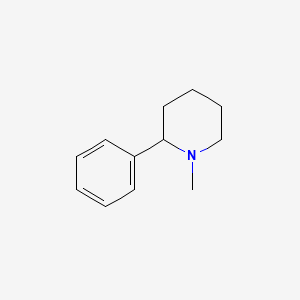

1-Methyl-2-phenylpiperidine (CAS: 36939-28-3) is a piperidine derivative with a phenyl group at the 2-position and a methyl group at the 1-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. Key physicochemical properties include a density of 0.964 g/cm³, boiling point of 247°C, and a flash point of 94.2°C . The compound’s structure (Figure 1) features a six-membered piperidine ring, which confers rigidity, and a phenyl substituent that may influence electronic and steric interactions in chemical or biological contexts.

Properties

CAS No. |

36939-28-3 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-methyl-2-phenylpiperidine |

InChI |

InChI=1S/C12H17N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |

InChI Key |

BWKXKKCHHWEDFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylpiperidine can be synthesized through various methods. One common approach involves the cyclization of N-phenyl-N-methyl-1,4-diaminobutane under acidic conditions. Another method includes the reduction of 1-methyl-2-phenylpyridinium salts using suitable reducing agents.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methyl-2-phenylpyridinium salts. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1-Methyl-2-phenylpiperidine exhibits significant pharmacological properties, particularly in pain management and neuropharmacology.

Pain Management

Research indicates that derivatives of piperidine compounds, including this compound, have been investigated for their analgesic properties. These compounds are structurally related to well-known analgesics like pethidine (meperidine), which is used for severe pain relief but is associated with high addiction potential and side effects . The exploration of this compound aims to find compounds that retain the pain-relieving efficacy while minimizing adverse effects.

Neuroleptic Activity

The compound has also been studied for its neuroleptic effects. Some piperidine derivatives are known to exhibit antipsychotic properties, making them candidates for the treatment of various psychiatric disorders . The mechanism of action often involves modulation of neurotransmitter systems, particularly dopamine receptors.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the alkylation of piperidine derivatives. The chemical structure allows for modifications that can enhance its bioactivity or alter its pharmacokinetic properties.

Synthetic Methods

Common synthetic routes include:

- Alkylation Reactions : Using methyl halides to introduce the methyl group.

- Phenyl Substitution : Various methods can be employed to attach the phenyl group to the piperidine ring, often involving electrophilic aromatic substitution reactions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpiperidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Physicochemical and Pharmacological Properties

Table 2: Property and Bioactivity Comparison

Key Observations :

Substitution Position : The 2-phenyl substitution in this compound contrasts with fentanyl’s 4-amidophenyl group, which is critical for opioid receptor interaction .

Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, impacting bioavailability compared to free-base compounds like this compound.

Biological Activity

1-Methyl-2-phenylpiperidine (MPP) is a compound that has garnered attention for its diverse biological activities, particularly in the context of opioid receptor interactions and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of MPP’s biological activity.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 177.27 g/mol, features a piperidine ring with a methyl group and a phenyl substituent. The structural characteristics of MPP are critical for its biological interactions, particularly with neurotransmitter receptors.

Biological Activity

1. Opioid Receptor Interactions

MPP has been studied for its functional antagonism at opioid receptors, particularly the (mu) and (kappa) receptors. Research indicates that MPP exhibits significant potency at these receptors:

- Mu Receptor Potency : MPP demonstrates increased potency at the receptor compared to its parent compound, with modifications leading to an eight-fold increase in efficacy in specific derivatives .

- Kappa Receptor Antagonism : MPP acts as a selective antagonist at the receptor, showing promise in reducing stress-induced behaviors in animal models. This suggests potential applications in treating anxiety and depression .

2. Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of MPP derivatives against various cancer cell lines. For instance, compounds derived from MPP have shown cytotoxic activity against human multiple myeloma cells (RPMI 8226), with IC50 values indicating significant cell death at concentrations as low as 10 µM .

Table 1: IC50 Values of MPP Derivatives Against RPMI 8226 Cells

| Compound | IC50 (µM) | Time (h) |

|---|---|---|

| Compound 13 | 61 | 24 |

| Compound 14 | 34 | 72 |

| Racemic Compound | Not effective | - |

These results demonstrate that certain derivatives of MPP can inhibit cell viability effectively over time, with compound 14 showing the most pronounced effect.

Behavioral Studies

In behavioral paradigms, MPP has been shown to reduce fear and stress responses in rodents. For example, it effectively decreased immobility in forced-swim tests and reduced exploratory behavior in elevated plus-maze tests, indicating its potential as an anxiolytic agent .

Mechanistic Insights

The mechanism by which MPP exerts its biological effects is linked to its interaction with neurotransmitter systems:

- Receptor Binding : Studies suggest that MPP and its derivatives interact with critical residues in the binding pockets of opioid receptors, influencing their activation states and downstream signaling pathways .

- Proteasome Inhibition : Certain derivatives have also been found to inhibit proteasome activity, further contributing to their antiproliferative effects on cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.